ethyl 4-[(3-phenylpropanoyl)amino]benzoate
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Overview
Description
Ethyl 4-[(3-phenylpropanoyl)amino]benzoate: is an organic compound that belongs to the class of benzoates It is characterized by the presence of an ethyl ester group attached to a benzoic acid moiety, which is further substituted with a 3-phenylpropanoyl group and an amino group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-[(3-phenylpropanoyl)amino]benzoate typically involves the following steps:
Formation of 3-phenylpropanoyl chloride: This is achieved by reacting 3-phenylpropanoic acid with thionyl chloride (SOCl₂) under reflux conditions.
Amination Reaction: The 3-phenylpropanoyl chloride is then reacted with 4-aminobenzoic acid in the presence of a base such as triethylamine (Et₃N) to form 4-[(3-phenylpropanoyl)amino]benzoic acid.
Esterification: Finally, the 4-[(3-phenylpropanoyl)amino]benzoic acid is esterified with ethanol (EtOH) in the presence of a catalyst such as sulfuric acid (H₂SO₄) to yield this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Ethyl 4-[(3-phenylpropanoyl)amino]benzoate can undergo oxidation reactions, particularly at the phenylpropanoyl group, leading to the formation of carboxylic acids.
Reduction: The compound can be reduced to form corresponding amines and alcohols.
Substitution: It can undergo nucleophilic substitution reactions, especially at the ester and amide functionalities.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous conditions.
Substitution: Nucleophiles such as hydroxide ions (OH⁻) or amines in basic or neutral conditions.
Major Products:
Oxidation: Formation of 4-[(3-phenylpropanoyl)amino]benzoic acid.
Reduction: Formation of 4-[(3-phenylpropanoyl)amino]benzyl alcohol.
Substitution: Formation of substituted benzoates and amides.
Scientific Research Applications
Chemistry: Ethyl 4-[(3-phenylpropanoyl)amino]benzoate is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules.
Biology: In biological research, this compound is used to study enzyme-substrate interactions and as a model compound for understanding the behavior of similar molecules in biological systems.
Medicine: this compound has potential applications in medicinal chemistry. It is investigated for its pharmacological properties and potential therapeutic uses.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. It is also employed in the formulation of certain cosmetic products.
Mechanism of Action
The mechanism of action of ethyl 4-[(3-phenylpropanoyl)amino]benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Ethyl 4-aminobenzoate: Similar structure but lacks the 3-phenylpropanoyl group.
Ethyl 4-[(3-phenylpropanoyl)amino]carbothioyl}amino]benzoate: Contains a carbothioyl group instead of an ester group.
Ethyl 4-[(3-phenylpropanoyl)amino]carbonothioyl}amino]benzoate: Similar structure with a carbonothioyl group.
Uniqueness: Ethyl 4-[(3-phenylpropanoyl)amino]benzoate is unique due to the presence of both the 3-phenylpropanoyl and ethyl ester groups. This combination imparts specific chemical and physical properties, making it suitable for diverse applications in research and industry.
Properties
IUPAC Name |
ethyl 4-(3-phenylpropanoylamino)benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO3/c1-2-22-18(21)15-9-11-16(12-10-15)19-17(20)13-8-14-6-4-3-5-7-14/h3-7,9-12H,2,8,13H2,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSWYUNOARIFIBC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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